molecular formula C13H11FN2O B7785695 2-amino-N-(2-fluorophenyl)benzamide

2-amino-N-(2-fluorophenyl)benzamide

Cat. No.: B7785695
M. Wt: 230.24 g/mol
InChI Key: RNOQBUILIAQHOT-UHFFFAOYSA-N
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Description

2-amino-N-(2-fluorophenyl)benzamide is an organic compound with the molecular formula C13H11FN2O. It is a derivative of benzamide, where the amine group is substituted at the 2-position and a fluorophenyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-fluorophenyl)benzamide typically involves the reaction of 2-fluoroaniline with benzoyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-(2-fluorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-chlorophenyl)benzamide
  • 2-amino-N-(2-bromophenyl)benzamide
  • 2-amino-N-(2-methylphenyl)benzamide

Uniqueness

2-amino-N-(2-fluorophenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

2-amino-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQBUILIAQHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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